

Comparative Metabolic Profiling of Engineered Strains Producing Dihydrochalcones

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A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of engineered microbial strains designed for the production of dihydrochalcones, a class of plant secondary metabolites with significant commercial interest as antioxidants, antidiabetics, and sweeteners. We present a summary of production performance, detailed experimental methodologies, and visual representations of the engineered metabolic pathways to assist researchers in selecting and developing optimal production platforms.

Performance Comparison of Engineered Microbial Strains

The production of dihydrochalcones has been successfully demonstrated in both Saccharomyces cerevisiae and Escherichia coli. The following tables summarize the reported production titers for key dihydrochalcones and their derivatives in these engineered hosts.

Dihydrochalcone Production in Saccharomyces cerevisiae

S. cerevisiae has emerged as a robust chassis for the de novo production of phloretin and its glycosylated derivatives, achieving high titers through extensive metabolic engineering.



Dihydrochalco ne	Engineered Strain Details	Production Titer (mg/L)	Feeding Strategy	Reference
Phloretin	Overexpression of p-coumaryl- CoA pathway enzymes, optimization of enzyme screening and strain engineering.	287.2	de novo	[1]
Phlorizin	Extension of the phloretin pathway with a glycosyltransfera se.	184.6	de novo	[1]
Trilobatin	Extension of the phloretin pathway with a specific glycosyltransfera se.	103.1	de novo	[1]
Nothofagin	Extension of the phloretin pathway with decorating enzymes.	164.5	de novo	[1]
Phloretin	Introduction of an artificial pathway with 4-coumaroyl-CoAligase (4CL) and chalcone synthase (CHS), and optimization	619.5	Fed with 3-(4- hydroxyphenyl) propanoic acid	[2]



	of malonyl-CoA supply.				
Naringenin Dihydrochalcone	Achieved through the extension of the phloretin pathway, exploiting substrate flexibility of flavonoid biosynthesis enzymes.	Data not quantified in mg/L	de novo	[3]	

Dihydrochalcone Production in Escherichia coli

E. coli has also been engineered for dihydrochalcone production, primarily through bioconversion and stepwise fermentation strategies.



Dihydrochalco ne/Derivative	Engineered Strain Details	Production Titer (mg/L)	Feeding Strategy	Reference
Phloretin	Stepwise culture approach separating the synthesis of phloretic acid from the conversion to phloretin.	12.8	Stepwise culture	[4][5]
Nothofagin (Phloretin 3'-C- glucoside)	Stepwise culture with co- expression of a C- glycosyltransfera se.	26.1	Stepwise culture	[4][5]
Phloretin 3',5'-di- C-glucoside	Stepwise culture with co- expression of a C- glycosyltransfera se.	30.0	Stepwise culture	[4][5]
Phloretin 3'-C- arabinoside	Stepwise culture with co- expression of a C- glycosyltransfera se.	18.1	Stepwise culture	[4][5]

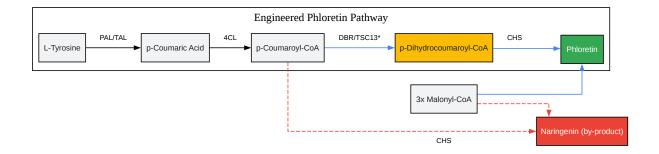
Engineered Biosynthetic Pathways

The production of dihydrochalcones in microorganisms relies on the heterologous expression of plant-derived biosynthetic genes. The core pathway to the key intermediate, phloretin, starts from the aromatic amino acid L-tyrosine.



De Novo Phloretin Biosynthesis Pathway in S. cerevisiae

This pathway illustrates the de novo synthesis of phloretin from L-tyrosine in engineered S. cerevisiae. Key modifications include the overexpression of enzymes to channel carbon flux towards p-coumaroyl-CoA and its subsequent reduction and condensation with malonyl-CoA.



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Engineered phloretin biosynthetic pathway in S. cerevisiae.

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful metabolic profiling of engineered strains. Below are protocols for key experimental procedures.

Metabolite Quenching and Extraction from Yeast

This protocol is designed for the rapid quenching of metabolism and extraction of intracellular metabolites from Saccharomyces cerevisiae for metabolomic analysis.[6][7]

Materials:

- Quenching solution: 60% (v/v) methanol/water, pre-cooled to -48°C.
- Extraction solution: 60% (v/v) methanol/water, pre-cooled to -20°C.



- · Liquid nitrogen.
- Centrifuge capable of reaching -9°C.

Procedure:

- Rapidly withdraw a defined volume of cell culture from the bioreactor.
- Immediately transfer the cell suspension into a tube containing 5 volumes of pre-cooled quenching solution.
- Vortex the mixture vigorously for 2 seconds.
- Centrifuge the quenched cells at 5,000 x g for 5 minutes at -9°C.
- Discard the supernatant.
- Resuspend the cell pellet in 1 mL of pre-cooled extraction solution.
- Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 30°C water bath.
- Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
- Collect the supernatant containing the intracellular metabolites for analysis.

Quantification of Dihydrochalcones by HPLC-UV

This method provides a robust protocol for the quantification of dihydrochalcones such as phloretin and phlorizin from microbial culture supernatants.

Materials:

- HPLC system with a UV detector.
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.



- · Mobile Phase B: Acetonitrile.
- Phloretin and phlorizin analytical standards.
- 0.22 μm syringe filters.

Procedure:

- Sample Preparation:
 - Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.
 - Filter the supernatant through a 0.22 μm syringe filter.
- HPLC Conditions:
 - Column Temperature: 30°C.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μL.
 - UV Detection Wavelength: 280 nm.
 - Gradient Elution:
 - 0-5 min: 10% B
 - 5-25 min: Linear gradient from 10% to 90% B
 - 25-30 min: 90% B
 - 30-35 min: Linear gradient from 90% to 10% B
 - 35-40 min: 10% B
- · Quantification:
 - Prepare a series of standard solutions of phloretin and phlorizin of known concentrations.

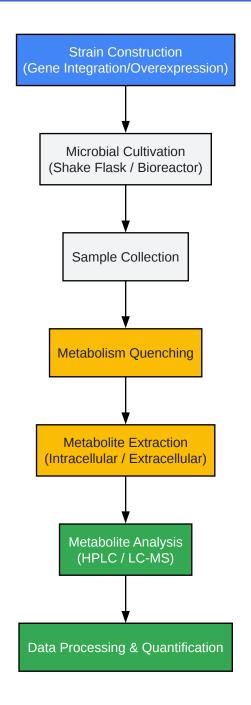


- Generate a standard curve by plotting the peak area against the concentration for each standard.
- Quantify the dihydrochalcones in the samples by comparing their peak areas to the standard curve.

Experimental Workflow

The development and analysis of engineered microbial strains for dihydrochalcone production typically follows a structured workflow, from strain construction to metabolite analysis.





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General workflow for metabolic profiling of engineered strains.

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